2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the tetrahydroquinoline intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide may exhibit unique properties due to the presence of the propylsulfonyl group, which can influence its chemical reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-14-30(26,27)23-13-4-5-18-8-9-19(16-21(18)23)22-29(24,25)15-12-17-6-10-20(28-2)11-7-17/h6-11,16,22H,3-5,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZBDPNJFOKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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